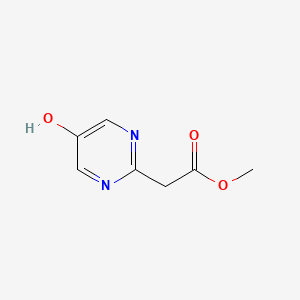

Methyl 2-(5-hydroxypyrimidin-2-YL)acetate

Description

BenchChem offers high-quality Methyl 2-(5-hydroxypyrimidin-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-hydroxypyrimidin-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-hydroxypyrimidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)2-6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXXFOVXAUYLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(5-hydroxypyrimidin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, structural characteristics, and potential therapeutic relevance, drawing upon data from available chemical databases and analogous compounds.

Chemical Identity and Nomenclature

CAS Number: 948594-77-2[1][2][3][4][5][6]

The nomenclature of pyrimidine derivatives, particularly those with hydroxyl substitutions, requires careful consideration of tautomerism. The 5-hydroxy-2-substituted pyrimidine core of the target molecule can exist in equilibrium between the hydroxy and the corresponding keto (pyrimidone) forms. While the name "Methyl 2-(5-hydroxypyrimidin-2-yl)acetate" is commonly used in chemical supplier catalogs, the precise IUPAC name should reflect the predominant tautomeric form under standard conditions, which often requires experimental determination. For the purpose of this guide, we will use the commonly cited name while acknowledging this structural nuance.

Molecular Formula: C₇H₈N₂O₃

Molecular Weight: 168.15 g/mol

Canonical SMILES: COC(=O)CC1=NC=C(O)C=N1

InChI Key: VNYVIFJFKJCMCF-UHFFFAOYSA-N

Physicochemical Properties

| Property | Predicted Value/Information |

| Melting Point | Solid at room temperature |

| Boiling Point | High boiling point, likely to decompose upon distillation at atmospheric pressure |

| Solubility | Expected to have some solubility in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and nonpolar solvents. |

| Appearance | Likely a white to off-white solid |

It is crucial for researchers to experimentally determine these properties for any synthesized batches of this compound to ensure accurate handling and use in downstream applications.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate has not been identified in the current literature. However, general synthetic strategies for 2-substituted pyrimidines can provide a logical framework for its preparation. A plausible synthetic route could involve the condensation of a three-carbon building block with an appropriate amidine derivative.

One potential synthetic pathway is visualized in the workflow diagram below. This proposed synthesis is based on established methods for constructing pyrimidine rings.[7][8][9][10]

Figure 1: A generalized workflow for the synthesis of 2-substituted pyrimidines.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of the Pyrimidine Core. A 1,3-dicarbonyl compound or a related synthon would be reacted with an appropriate amidine. For the target molecule, this could involve a malonic acid derivative and a suitable amidine to form the 2-substituted pyrimidine ring.

-

Step 2: Introduction of the Hydroxyl Group. The 5-hydroxy group could be introduced either by using a pre-functionalized starting material or by subsequent oxidation or substitution of the pyrimidine ring.

-

Step 3: Esterification. The acetic acid side chain could be introduced at the 2-position, followed by esterification with methanol under acidic conditions to yield the final methyl ester.

It is imperative to note that this is a generalized and hypothetical protocol. The actual synthesis would require significant optimization of reaction conditions, catalysts, and purification methods.

Biological Activity and Therapeutic Potential

While no specific biological activity data for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate has been reported, the pyrimidine scaffold is a well-established pharmacophore found in a wide array of biologically active molecules.[11] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many pyrimidine analogs interfere with nucleic acid synthesis and are used as chemotherapeutic agents.[11][12][13]

-

Antiviral Activity: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.

-

Antibacterial and Antifungal Activity: Certain pyrimidine derivatives have shown efficacy against various microbial pathogens.[1]

-

Anti-inflammatory Activity: Some pyrimidine-containing compounds have demonstrated anti-inflammatory properties.[14]

Given the prevalence of the pyrimidine core in bioactive compounds, Methyl 2-(5-hydroxypyrimidin-2-yl)acetate represents a molecule of interest for screening in various biological assays. The presence of the hydroxyl and methyl acetate functionalities provides handles for potential interactions with biological targets and for further chemical modification to explore structure-activity relationships (SAR).

The potential mechanism of action of this compound would depend on the specific cellular context and the target it interacts with. A possible signaling pathway that could be modulated by a novel pyrimidine derivative is depicted below.

Figure 2: A conceptual signaling pathway potentially modulated by a bioactive pyrimidine derivative.

Analytical Characterization

The structural confirmation of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the different functional groups (pyrimidine ring, hydroxyl group, methyl ester, and methylene bridge).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic vibrational frequencies of the functional groups, such as the C=O of the ester and the O-H of the hydroxyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound.

Conclusion and Future Directions

Methyl 2-(5-hydroxypyrimidin-2-yl)acetate is a pyrimidine derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is currently lacking in the public domain, its structural features suggest that it could be a valuable building block or a lead compound for the development of novel therapeutics.

Future research should focus on:

-

Developing and publishing a robust and scalable synthetic route.

-

Conducting a thorough characterization of its physicochemical properties.

-

Screening the compound in a variety of biological assays to identify potential therapeutic activities.

-

Exploring the structure-activity relationship by synthesizing and testing a library of related analogs.

This technical guide serves as a foundational resource for researchers interested in Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, providing a starting point for further scientific exploration.

References

-

Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines - ResearchGate. (2013-07). Available at: [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed. (2023-10-01). Available at: [Link]

-

Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC - PubMed Central. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. (2021-02-02). Available at: [Link]

-

Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit - PubMed. (2024-09-25). Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives - Pandawa Institute Journals. (2022-05-18). Available at: [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed. (2021-02-02). Available at: [Link]

-

Recent synthetic methodologies for pyrimidine and its derivatives - TÜBİTAK Academic Journals. (2018-07-13). Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. (2023). Available at: [Link]

-

Methyl 2-(5-hydroxypyrimidin-2-YL)acetate | 948594-77-2 ... Available at: [Link]

-

Methyl 2-(5-Hydroxypyrimidin-2-Yl)Acetate | 948594-77-2. Available at: [Link]

-

Products - Hoffman Fine Chemicals. Available at: [Link]

-

Building Blocks & Reagents - Hoffman Fine Chemicals. Available at: [Link]

-

112513-79-8,6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol-AccelaChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. molcore.com [molcore.com]

- 3. Methyl 2-(5-Hydroxypyrimidin-2-Yl)Acetate | 948594-77-2 [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 112513-79-8,6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. bu.edu.eg [bu.edu.eg]

- 11. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 12. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activity Screening of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate

This guide provides a comprehensive, technically grounded framework for the systematic biological activity screening of the novel chemical entity, Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach, moving from computational predictions to rigorous experimental validation. The methodologies described herein are rooted in established scientific principles to ensure data integrity and reproducibility.

I. Introduction & Compound Profile

A. Rationale for Screening: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs.[1][2][3][4][5] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding, and to serve as a bioisostere for other aromatic systems.[4] Pyrimidine-containing molecules have demonstrated a wide range of therapeutic applications, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5] The specific substitution pattern of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate presents a unique chemical entity that warrants a thorough investigation to uncover its potential therapeutic value.

B. Physicochemical Properties and Structural Assessment

A crucial first step in evaluating any potential drug candidate is the assessment of its physicochemical properties to predict its "drug-likeness." A widely accepted guideline for this is Lipinski's Rule of Five.[6][7]

Causality Behind the Assessment: Adherence to Lipinski's rules is empirically correlated with higher oral bioavailability.[7] These guidelines help to de-risk a compound early by identifying potential issues with absorption or permeation, saving significant resources.[8]

Table 1: In Silico Physicochemical Profile of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate

| Property | Value (Predicted) | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Mass | < 500 Da | < 500 Daltons[6][7] | Yes |

| Hydrogen Bond Donors | ≤ 5 | ≤ 5[6][7] | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10[6][7] | Yes |

| Octanol-Water Partition Coefficient (LogP) | < 5 | ≤ 5[6][9] | Yes |

Note: Specific values would be calculated using standard cheminformatics software.

II. In Silico & Computational Pre-Screening

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the compound's potential biological targets.[10][11]

A. Target Prediction using Cheminformatics

Expertise & Experience: The principle of chemical similarity is a cornerstone of early-stage drug discovery. By comparing the structure of our query molecule to databases of compounds with known biological activities, we can generate a ranked list of probable protein targets. This "reverse screening" approach is both time and cost-effective.[12]

Recommended Tools:

-

SwissTargetPrediction: A well-validated web server for predicting protein targets of small molecules.[13]

-

SEA (Similarity Ensemble Approach): Compares ligand topology to identify protein targets.

B. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Early prediction of ADMET properties is critical for minimizing late-stage failures in drug development.[14][15]

Recommended Tools:

-

ADMETlab 2.0 / 3.0: A comprehensive platform for systematically evaluating ADMET properties.[16]

Trustworthiness: While in silico predictions are invaluable for hypothesis generation, they are not a substitute for experimental validation. These tools should be used to guide and prioritize subsequent experimental work.

III. Tier 1: Primary High-Throughput Screening (HTS) Cascade

The goal of primary screening is to broadly and rapidly assess the biological activity of the compound across multiple, diverse biological systems.[18][19][20][21][22] This is a process of "failing fast" to identify the most promising avenues for further investigation.

Caption: High-Throughput Screening (HTS) Workflow.

A. Protocol: Cell Viability and Cytotoxicity Profiling

Causality Behind Experimental Choice: A broad-panel cytotoxicity screen is the foundational assay in drug discovery. It quickly identifies if the compound has a general cytotoxic effect, which is a desirable characteristic for potential anticancer agents, or if it is non-toxic, which is crucial for other therapeutic indications. Using a diverse panel of cell lines (e.g., NCI-60) can also reveal potential cancer-type selectivity.

Methodology: MTS/MTT Assay

-

Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Identify "hits" as compounds that exhibit significant growth inhibition at a specific concentration.

B. Protocol: Broad-Spectrum Kinase Inhibition Panel

Expertise & Experience: Kinases are one of the most successfully targeted enzyme families in drug discovery, particularly in oncology.[19] The pyrimidine scaffold is a common feature in many kinase inhibitors. A broad-spectrum kinase panel provides a comprehensive view of the compound's selectivity, identifying both intended targets and potential off-target liabilities that could lead to toxicity.[23]

Methodology: KINOMEscan™ Competition Binding Assay

This is a widely used platform that measures the ability of a test compound to compete with a proprietary ligand for the active site of over 480 kinases.[23][24]

-

Compound Submission: Provide the compound to a specialized service provider (e.g., Eurofins Discovery).[23]

-

Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with an immobilized ligand and the test compound. The amount of kinase bound to the solid support is quantified via qPCR.

-

Data Output: Results are typically provided as percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound to the kinase. A common hit criterion is a %Ctrl value < 10% or < 35% at a 10 µM screening concentration.[24]

IV. Tier 2: Secondary & Confirmatory Assays

Once primary "hits" are identified, the focus shifts to validating these initial findings and gaining a more quantitative understanding of the compound's activity.

Caption: Logic Flow for Secondary Hit Validation.

A. Protocol: Dose-Response Analysis and IC50 Determination

Trustworthiness: A single-point primary screen is prone to false positives. A full dose-response curve is essential to confirm the activity, determine the compound's potency (IC50 or EC50), and ensure the observed effect is concentration-dependent.

-

Assay Setup: Based on the primary hit, select the relevant assay (e.g., the specific kinase assay or the most sensitive cell line).

-

Serial Dilution: Prepare a more extensive serial dilution of the compound, typically spanning 8-12 concentrations centered around the estimated effective dose.

-

Execution: Perform the assay as described in the primary screening section.

-

Data Analysis: Plot the percent inhibition (or viability) against the log of the compound concentration. Fit the data to a four-parameter logistic regression model to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

B. Protocol: Orthogonal Cell-Based Target Engagement Assay

Causality Behind Experimental Choice: A biochemical assay (like KINOMEscan) confirms interaction with a purified protein but doesn't prove the compound can enter a cell and bind to its target in the complex cellular environment. A target engagement assay provides this crucial piece of evidence.[25][26][27]

Methodology: NanoBRET™ Target Engagement Assay

This assay measures compound binding at specific target proteins within intact cells.[28]

-

Cell Line Engineering: Use a cell line that expresses the target kinase as a fusion protein with NanoLuc® Luciferase.

-

Assay Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). A fluorescent tracer that binds the target kinase is added to the cells. When the tracer is bound, it is in close proximity to the NanoLuc® enzyme, generating a BRET signal.

-

Competitive Displacement: When the test compound enters the cell and binds to the target, it displaces the tracer, leading to a loss of the BRET signal.

-

Data Acquisition: The BRET signal is measured on a luminometer. The degree of signal reduction correlates with the compound's ability to engage the target in a live cell.

V. Tier 3: In-Depth Mechanistic & Cellular Studies

For validated hits, the final stage of pre-clinical screening involves elucidating the downstream cellular consequences of target engagement.

A. Protocol: Western Blot Analysis of Key Pathway Proteins

Expertise & Experience: If the compound inhibits a specific kinase, it should modulate the phosphorylation status of that kinase's known downstream substrates. Western blotting is the gold-standard technique for visualizing these changes in protein signaling pathways.[29][30]

-

Cell Treatment & Lysis: Treat cells (e.g., a sensitive cancer cell line) with the compound at concentrations around its IC50. After the desired time, lyse the cells in a buffer containing protease and phosphatase inhibitors.[29]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using polyacrylamide gel electrophoresis (PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[29]

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated form (e.g., anti-phospho-AKT and anti-total-AKT).

-

Detection: Use a labeled secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate to visualize the protein bands.[29]

-

Interpretation: A decrease in the phosphorylated protein signal relative to the total protein signal confirms that the compound is inhibiting the upstream kinase activity in the cell.

B. Protocol: Cell Cycle Analysis by Flow Cytometry

Causality Behind Experimental Choice: Many kinase inhibitors, particularly those targeting kinases involved in cell proliferation (e.g., CDKs), exert their anti-cancer effects by causing cells to arrest at specific phases of the cell cycle.[31] Flow cytometry provides a quantitative snapshot of the cell cycle distribution within a population.[32][33]

-

Cell Treatment: Treat cells with the compound for a duration that typically covers one full cell cycle (e.g., 24 hours).

-

Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol.[33] This permeabilizes the cells and preserves their structure.

-

DNA Staining: Treat the cells with RNase to remove RNA and then stain the DNA with a fluorescent intercalating dye like Propidium Iodide (PI).[31][34] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.

-

Data Acquisition: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate amount.[32] An accumulation of cells in a specific phase indicates cell cycle arrest.

VI. Summary & Future Directions

This structured, multi-tiered screening guide provides a robust framework for characterizing the biological activity of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. By logically progressing from broad, high-throughput methods to specific, mechanism-of-action studies, researchers can efficiently identify and validate the therapeutic potential of this novel compound. Positive results from this cascade would build a strong data package to support subsequent lead optimization, advanced preclinical studies, and ultimately, potential clinical development.

VII. References

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

-

Wikipedia. (2024). Lipinski's rule of five. Retrieved from [Link]

-

Ucherek, M. M., Wróblewska, J., Modzelewska-Banachiewicz, B., & Gospodarek, E. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789–791. Retrieved from [Link]

-

Rifai, E., & Ridwan, F. R. (2020). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2191, 137–157. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Retrieved from [Link]

-

ADMETlab 2.0. (n.d.). Retrieved from [Link]

-

Sawa, M., & Masuda, T. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 20(5), 1047. Retrieved from [Link]

-

Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(19), 6835. Retrieved from [Link]

-

Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296–14327. Retrieved from [Link]

-

Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

-

SCFBio. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

-

Schaduang, W., & Tipmanee, V. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Biron, K. K., et al. (1988). Synthesis and antiherpetic activity of (+/-)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and related compounds. Journal of Medicinal Chemistry, 31(10), 2078–2083. Retrieved from [Link]

-

Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

-

Sam-Yellowe, T. Y. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

-

Verma, M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(01), 1630–1641. Retrieved from [Link]

-

News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

-

Singh, U. P., & Singh, R. K. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 20(4), 849–880. Retrieved from [Link]

-

Lecture Notes. (2023). Lipinski rule of five. Retrieved from [Link]

-

Riccardi, C., & Nicoletti, I. (2006). Assaying cell cycle status using flow cytometry. Nature Protocols, 1(4), 2182–2186. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

-

Edwards, M. P., et al. (2011). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 54(1), 143–156. Retrieved from [Link]

-

Single Cell Discoveries. (2024). High-throughput screening: accelerating drug discovery. Retrieved from [Link]

-

ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

Malysa, A., et al. (2016). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 17(9), 1429. Retrieved from [Link]

-

SwissTargetPrediction. (n.d.). Retrieved from [Link]

-

Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

-

Rowan Scientific. (n.d.). ADMET Prediction. Retrieved from [Link]

-

Obydennov, K. L., et al. (2018). Discovery of Methyl (5Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. Journal of Agricultural and Food Chemistry, 66(24), 6239–6245. Retrieved from [Link]

-

Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W645–W652. Retrieved from [Link]

-

YouTube. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. Retrieved from [Link]

-

Swanson, K. (2023). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Retrieved from [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 8. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 13. SwissTargetPrediction [swisstargetprediction.ch]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. ADMET Prediction | Rowan [rowansci.com]

- 16. academic.oup.com [academic.oup.com]

- 17. portal.valencelabs.com [portal.valencelabs.com]

- 18. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. azolifesciences.com [azolifesciences.com]

- 21. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 22. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. technologynetworks.com [technologynetworks.com]

- 25. Target Engagement Assays [discoverx.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. selvita.com [selvita.com]

- 28. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 29. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. Flow cytometry with PI staining | Abcam [abcam.com]

- 32. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 33. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 34. cancer.wisc.edu [cancer.wisc.edu]

Unlocking the Therapeutic Potential of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate: A Technical Guide to Target Identification and Validation

Foreword: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its presence in the nucleobases of DNA and RNA provides a natural starting point for the design of antimetabolites that can interfere with nucleic acid synthesis, a strategy widely employed in oncology and virology.[3][4][5] Beyond this, the versatility of the pyrimidine scaffold allows for the synthesis of derivatives that target a broad spectrum of proteins, including kinases, dehydrogenases, and G-protein coupled receptors, leading to applications in anti-inflammatory, antimicrobial, and cardiovascular medicine.[1][2]

Methyl 2-(5-hydroxypyrimidin-2-YL)acetate is a novel compound that, to date, has not been extensively characterized in the scientific literature. However, its structural features—a hydroxypyrimidine core with an acetate side chain—suggest a high potential for biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methyl acetate moiety provides a potential site for esterase-mediated cleavage, possibly leading to a more active carboxylic acid metabolite. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the therapeutic targets of this promising, yet unexplored, molecule. Our approach is designed to be a self-validating system, ensuring that each step provides a high degree of confidence in the subsequent experimental choices.

Synthesis and Physicochemical Characterization: Laying the Foundation

Hypothetical Synthesis Workflow

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

A generalized workflow for the synthesis of the title compound.

Once synthesized, a comprehensive physicochemical profile must be established to ensure the quality of the compound and to inform downstream biological assays.

| Parameter | Methodology | Rationale |

| Identity and Purity | 1H NMR, 13C NMR, LC-MS, HRMS | Confirms the chemical structure and assesses purity to be >95% for biological studies. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the appropriate solvent and concentration range for in vitro assays. |

| Lipophilicity (LogP/LogD) | HPLC-based or Shake-flask methods | Predicts membrane permeability and potential for non-specific binding. |

| Chemical Stability | HPLC analysis over time in various buffers (pH 5.0, 7.4, 9.0) | Assesses the compound's stability under physiological conditions. |

| pKa | Potentiometric or UV-metric titration | Identifies ionizable groups, which is crucial for understanding protein-ligand interactions. |

A Multi-pronged Approach to Target Identification

With a well-characterized compound in hand, the next critical phase is to identify its molecular target(s). A multi-pronged approach, combining computational, biochemical, and cell-based methods, is recommended to increase the probability of success and to provide orthogonal validation of any identified targets.

In Silico and Computational Approaches: Guiding the Search

Computational methods provide a rapid and cost-effective means of generating initial hypotheses about potential protein targets.

-

Ligand-Based Similarity Searching: The structure of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate can be used to search databases such as ChEMBL and PubChem for structurally similar compounds with known biological targets. This can provide initial clues as to the protein families that are likely to be modulated by our compound of interest.

-

Reverse Docking: In this approach, the compound is docked against a large library of protein structures. The proteins are then ranked based on their predicted binding affinity for the compound. This can identify potential "off-targets" as well as primary targets.

Biochemical and Biophysical Approaches: Direct Evidence of Interaction

These methods aim to identify direct physical interactions between the compound and its protein target(s).

-

Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique for identifying binding partners from a complex biological lysate. The compound is immobilized on a solid support and incubated with a cell or tissue lysate. Proteins that bind to the compound are retained on the support, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Affinity Chromatography-Mass Spectrometry Workflow

digraph "AC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

}

A schematic of the AC-MS workflow for target identification.

-

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This technique measures the change in the thermal stability of a protein upon ligand binding. A protein's melting temperature (Tm) will typically increase upon binding to a stabilizing ligand. This method is amenable to high-throughput screening of a library of proteins against the compound of interest.

Cell-Based Approaches: Target Identification in a Biological Context

Cell-based assays provide valuable information about the compound's effects in a more physiologically relevant environment.

-

Phenotypic Screening: This involves screening the compound across a panel of cell lines and measuring its effect on a particular phenotype, such as cell viability, proliferation, or the expression of a specific biomarker.[8] If an interesting phenotype is observed, subsequent "target deconvolution" studies are required to identify the molecular target responsible for the effect.

-

Yeast Three-Hybrid (Y3H) System: This genetic method can be used to identify proteins that bind to a small molecule. In this system, the small molecule acts as a bridge between a DNA-binding domain and a transcriptional activation domain, leading to the expression of a reporter gene.

Hypothetical Target Validation Workflow: A Case Study on Kinase Inhibition

Based on the prevalence of pyrimidine derivatives as kinase inhibitors, let us hypothesize that our initial target identification efforts have implicated a specific kinase, "Kinase X," as a potential target of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. The following is a detailed workflow for validating this hypothesis.

Step 1: In Vitro Enzymatic Assays

The first step is to confirm direct inhibition of Kinase X in a purified, cell-free system.

| Experiment | Methodology | Expected Outcome |

| IC50 Determination | Radiometric or luminescence-based kinase assay | A dose-dependent inhibition of Kinase X activity with a potent IC50 value. |

| Mechanism of Inhibition | Enzyme kinetics studies (e.g., Lineweaver-Burk plots) | Determination of whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate. |

| Kinase Selectivity Profiling | Screening against a broad panel of kinases | High selectivity for Kinase X over other kinases, which is desirable for minimizing off-target effects. |

Step 2: Cellular Target Engagement Assays

Next, we need to confirm that the compound engages Kinase X in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein in intact cells upon ligand binding. An increase in the thermal stability of Kinase X in the presence of the compound would provide strong evidence of target engagement.

-

Western Blot Analysis of Phospho-substrates: If a known downstream substrate of Kinase X is established, we can use western blotting to assess the phosphorylation status of this substrate in cells treated with our compound. A decrease in the phosphorylation of the substrate would indicate target engagement and inhibition of Kinase X.

Target Validation Signaling Pathway

digraph "Target_Validation_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

}

A simplified pathway illustrating the validation of Kinase X as a target.

Step 3: Cellular Phenotypic Assays

Finally, we need to demonstrate that the observed cellular phenotype is a direct result of the inhibition of Kinase X.

-

Correlation of IC50 and EC50: The in vitro IC50 value for Kinase X inhibition should correlate with the EC50 value for the cellular phenotype (e.g., inhibition of cell proliferation).

-

Genetic Knockdown/Knockout: Using techniques such as siRNA or CRISPR/Cas9 to reduce the expression of Kinase X should phenocopy the effects of the compound. Furthermore, cells lacking Kinase X should be resistant to the compound.

-

Rescue Experiments: Overexpression of a drug-resistant mutant of Kinase X should rescue the cellular phenotype induced by the compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous strategy for the identification and validation of the therapeutic targets of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate. By employing a combination of computational, biochemical, and cell-based approaches, researchers can build a compelling case for the mechanism of action of this novel compound. The successful validation of a therapeutic target is a critical milestone in the drug discovery process, paving the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent. The principles and workflows described herein are not only applicable to the compound but can also serve as a general framework for the target deconvolution of other novel small molecules.

References

- Identification of Potential Therapeutic Targets for Sensorineural Hearing Loss and Evaluation of Drug Development Potential Using Mendelian Randomization Analysis - MDPI.

- Zheng, G. Z., et al. (2001). Pyridopyrimidine analogues as novel adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2071-2074.

- Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate - ResearchGate.

- Ucherek, M. M., et al. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789-791.

- Showing metabocard for 5-Hydroxypyrimidine (HMDB0246813) - Human Metabolome Database.

- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH.

- Azzam, R. A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 593-596.

- Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed.

- Kumar, A., & Kumar, R. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 116.

- Synthesis and antiherpetic activity of (+/-)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and related compounds - PubMed.

- Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762.

- Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.

- 5-Hydroxypyrimidine | 26456-59-7 - ChemicalBook.

- Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed.

- Obydennov, K. L., et al. (2018). Discovery of Methyl (5Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. Journal of Agricultural and Food Chemistry, 66(24), 6239-6245.

- Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.

- Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI.

- Discovery of hydroxy pyrimidine Factor IXa inhibitors - PubMed.

- Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format - YouTube.

- Pyrimidine analogue - Wikipedia.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pyrimidine analogue - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]

- 8. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Elucidating the Mechanism of Action for Methyl 2-(5-hydroxypyrimidin-2-YL)acetate (MHPA)

Abstract

This document presents a hypothesized mechanism of action for the novel compound, Methyl 2-(5-hydroxypyrimidin-2-YL)acetate (MHPA), and provides a comprehensive, step-by-step experimental framework for its validation. The central hypothesis is that MHPA functions as an anti-proliferative agent by acting as a prodrug. Following cellular uptake, it is presumed to be hydrolyzed by intracellular esterases into its active carboxylic acid form, 2-(5-hydroxypyrimidin-2-YL)acetic acid (HPAA). We postulate that HPAA subsequently inhibits the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating experimental cascade to rigorously test this hypothesis from cellular phenotype to direct target engagement and downstream metabolic consequences.

Introduction and Central Hypothesis

The pyrimidine scaffold is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][2][3] This diversity of function stems from the pyrimidine ring's ability to interact with a wide array of biological targets.[2] Many pyrimidine-based drugs exert their effects by acting as antimetabolites, specifically by inhibiting nucleotide biosynthesis pathways.[4][5] Rapidly proliferating cells, such as cancer cells or activated lymphocytes, are highly dependent on the de novo synthesis of pyrimidines for the production of DNA and RNA.[6][7]

The structure of Methyl 2-(5-hydroxypyrimidin-2-YL)acetate (MHPA) contains two key features that inform our mechanistic hypothesis:

-

A Pyrimidine Core: Suggests potential interaction with enzymes involved in nucleotide metabolism.

-

A Methyl Ester Group: This moiety can enhance cell permeability and suggests a potential prodrug strategy, where intracellular esterases unmask a more polar, active carboxylic acid.

Based on these structural features and established pharmacological principles, we propose the following primary mechanism of action:

Hypothesis: Methyl 2-(5-hydroxypyrimidin-2-yl)acetate (MHPA) is a cell-permeable prodrug that is hydrolyzed intracellularly to its active carboxylic acid metabolite, HPAA. HPAA competitively inhibits the enzyme Dihydroorotate Dehydrogenase (DHODH), blocking the de novo pyrimidine synthesis pathway and leading to an anti-proliferative effect.

The following sections outline a logical, multi-stage research plan to systematically investigate and validate this hypothesis.

Hypothesized Signaling Pathway

Caption: Hypothesized bioactivation of MHPA and its inhibitory effect on the pyrimidine synthesis pathway.

Part 1: Validation of Anti-Proliferative Activity

The first logical step is to confirm that MHPA exerts a cytostatic or cytotoxic effect on rapidly dividing cells and to perform a classic rescue experiment that is a hallmark of pyrimidine synthesis inhibition.

Experiment 1: Cellular Proliferation Assay

Causality: This experiment establishes the fundamental biological activity of the compound. A dose-dependent inhibition of proliferation is a prerequisite for any further mechanistic investigation into an anti-proliferative agent. We will use a cancer cell line known for its high proliferation rate, such as HeLa (cervical cancer) or A549 (lung cancer).

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a 10-point serial dilution of MHPA (e.g., from 100 µM to 0.5 nM) in complete culture medium.

-

Incubation: Replace the medium in the wells with the MHPA-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure luminescence according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Expected Data Output:

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| MHPA | HeLa | 72 | 5.2 |

| MHPA | A549 | 72 | 8.1 |

Experiment 2: Uridine Rescue Assay

Causality: This is a critical experiment to specifically implicate the pyrimidine synthesis pathway. If MHPA's anti-proliferative effect is due to the depletion of pyrimidines, then supplementing the culture medium with an exogenous source of pyrimidine (uridine) should bypass the enzymatic block and "rescue" the cells from the drug's effect.

Protocol:

-

Cell Seeding: Seed HeLa cells in 96-well plates as described in Experiment 1.

-

Co-treatment: Prepare MHPA at a fixed concentration around its IC90 value (e.g., 50 µM). Prepare a second set of solutions containing MHPA (50 µM) plus a serial dilution of uridine (e.g., from 1 mM to 1 µM).

-

Controls: Include wells with vehicle only, MHPA only, and uridine only.

-

Incubation & Assessment: Treat cells and incubate for 72 hours. Assess cell viability as described previously.

-

Data Analysis: Plot cell viability against uridine concentration in the presence of fixed MHPA. A dose-dependent restoration of viability would support the hypothesis.

Expected Outcome: The addition of uridine should antagonize the anti-proliferative effect of MHPA, shifting the IC50 value significantly higher.

Part 2: Elucidating the Prodrug Mechanism

This section aims to prove that MHPA is a prodrug that requires hydrolysis to its carboxylic acid form (HPAA) to become active.

Experiment 3: Comparative Activity of MHPA vs. HPAA

Causality: If the prodrug hypothesis is correct, the pre-synthesized active metabolite (HPAA) should exhibit potent anti-proliferative activity. Furthermore, in a cell-free enzymatic assay (see Part 3), MHPA should be inactive while HPAA should be potent. Comparing their activities in a cellular assay provides initial evidence. HPAA, being more polar, may have lower cell permeability, potentially resulting in a similar or slightly less potent cellular IC50 compared to the easily permeable MHPA prodrug.

Protocol:

-

Synthesis: Synthesize and purify the presumed active metabolite, 2-(5-hydroxypyrimidin-2-YL)acetic acid (HPAA).

-

Proliferation Assay: Perform the cellular proliferation assay (as in Experiment 1) in parallel for both MHPA and HPAA.

-

Data Analysis: Calculate and compare the IC50 values.

Expected Data Output:

| Compound | Form | Cellular IC50 (µM) | Interpretation |

| MHPA | Methyl Ester (Prodrug) | 5.2 | High cell permeability and intracellular activation. |

| HPAA | Carboxylic Acid (Active) | ~4.5 | Potent, but potentially limited by lower permeability. |

Experiment 4: LC-MS Analysis of Intracellular Metabolites

Causality: This experiment provides direct, unequivocal evidence of the intracellular conversion of MHPA to HPAA. By treating cells with MHPA and analyzing cell lysates over time, we can track the disappearance of the parent compound and the appearance of the active metabolite.

Protocol:

-

Cell Culture: Grow HeLa cells in 6-well plates to ~80% confluency.

-

Treatment: Treat cells with MHPA at its IC50 concentration (e.g., 5 µM).

-

Time Course: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells with ice-cold PBS.

-

Metabolite Extraction: Lyse the cells and extract small molecules using a methanol/acetonitrile/water solution.

-

LC-MS/MS Analysis: Analyze the extracts using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system with standards for both MHPA and HPAA to quantify their intracellular concentrations.

-

Data Analysis: Plot the concentration of MHPA and HPAA over time.

Expected Outcome: A time-dependent decrease in intracellular MHPA concentration with a corresponding increase in HPAA concentration.

Part 3: Direct Target Identification and Engagement

Here, we aim to prove that HPAA directly binds to and inhibits the DHODH enzyme.

Experiment 5: Recombinant DHODH Enzyme Inhibition Assay

Causality: This is the definitive biochemical experiment to prove direct inhibition of the hypothesized target. Using purified, recombinant human DHODH removes all other cellular variables. It directly tests the inhibitory potential of HPAA (and the lack thereof for MHPA) on the enzyme's catalytic activity.

Protocol:

-

Enzyme Source: Obtain purified, recombinant human DHODH.

-

Assay Principle: The assay measures the DHODH-catalyzed reduction of its cofactor, Coenzyme Q (CoQ), which can be monitored spectrophotometrically.

-

Procedure: a. In a 96-well plate, add assay buffer, DHODH enzyme, and the substrate Dihydroorotate. b. Add serial dilutions of HPAA and MHPA (as a negative control). Leflunomide's active metabolite (A77 1726) can be used as a positive control inhibitor.[8] c. Initiate the reaction by adding the cofactor (e.g., a water-soluble CoQ analog like CoQ1). d. Monitor the decrease in absorbance of a redox dye (like DCIP) at 600 nm over time.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of inhibitor concentration to determine the IC50 value for HPAA.

Expected Data Output:

| Compound | Target | Assay Type | IC50 (nM) |

| HPAA | Recombinant hDHODH | Biochemical | 15 |

| MHPA | Recombinant hDHODH | Biochemical | > 100,000 |

| A77 1726 | Recombinant hDHODH | Biochemical | 25 |

Experiment 6: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA provides evidence of target engagement in a physiological context (i.e., within intact cells). The principle is that a ligand (HPAA) binding to its target protein (DHODH) stabilizes the protein, increasing its melting temperature.

Protocol:

-

Treatment: Treat intact HeLa cells with HPAA (or vehicle).

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis & Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Western Blot: Analyze the supernatant (containing soluble, non-denatured proteins) by Western blotting using an antibody specific for DHODH.

-

Data Analysis: Plot the amount of soluble DHODH at each temperature for both vehicle- and HPAA-treated samples. A rightward shift in the melting curve for the HPAA-treated sample indicates target engagement.

Experimental Workflow Diagram

Caption: A logical flow of experiments from cellular phenotype to direct target validation.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a rigorous and multi-faceted approach to testing the hypothesis that Methyl 2-(5-hydroxypyrimidin-2-YL)acetate is a prodrug inhibitor of DHODH. Successful execution of these experiments—demonstrating dose-dependent anti-proliferative activity, rescue by uridine, intracellular conversion to HPAA, direct enzymatic inhibition of DHODH by HPAA, and target engagement in cells—would provide compelling, multi-layered evidence to validate the proposed mechanism of action.

Future work could involve X-ray crystallography to determine the binding mode of HPAA within the DHODH active site, preclinical studies in animal models of cancer or autoimmune disease, and structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this promising chemical scaffold.

References

-

RxList. (2022). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. [Link][6]

-

USMLE QA. (2023). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. [Link][8]

-

Boyle, R. G., et al. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 53(24), 8629-8643. [Link][9]

-

Abdel-Mottaleb, M. S. A., et al. (2018). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Medicinal Chemistry Research, 27, 1846-1859. [Link][10]

-

Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7401. [Link][11]

-

Akhtar, M. J., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(3), 335. [Link][2]

-

MySkinRecipes. (n.d.). Methyl 2-(pyrimidin-4-yl)acetate. [Link][12]

-

Sahu, M., & Siddiqui, N. (2016). A review on biological importance of pyrimidines in the new era. ResearchGate. [Link][3]

-

Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link][13]

-

Ucherek, M. M., et al. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789-791. [Link][14]

-

Moyer, J. D., & Handschumacher, R. E. (1979). Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells. Cancer Research, 39(9), 3089-3094. [Link][7]

-

Christopherson, R. I., & Lyons, S. D. (2002). Inhibitors of de Novo Nucleotide Biosynthesis as Drugs. Accounts of Chemical Research, 35(11), 961-971. [Link][5]

Sources

- 1. Methyl 2-(4-aminopyrimidin-2-yl)acetate | Benchchem [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 2-(pyrimidin-4-yl)acetate [myskinrecipes.com]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"Methyl 2-(5-hydroxypyrimidin-2-YL)acetate" FTIR analysis for functional groups

An Application Guide and Standard Protocol for the FTIR Analysis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate

Abstract

This technical document provides a comprehensive guide and a detailed protocol for the functional group analysis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate using Fourier Transform Infrared (FTIR) Spectroscopy. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and drug development sectors, this application note elucidates the theoretical underpinnings, a robust experimental workflow, and a systematic approach to spectral interpretation. By detailing the causality behind procedural steps and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural characterization of this and similar heterocyclic compounds.

Introduction: The Analytical Imperative

Methyl 2-(5-hydroxypyrimidin-2-yl)acetate is a heterocyclic compound featuring a pyrimidine core, a functionality of significant interest in medicinal chemistry and drug discovery due to its presence in numerous bioactive molecules.[1] Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and development of such compounds. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose, offering a rapid, non-destructive, and highly specific "molecular fingerprint."[1][2]

This method probes the vibrational transitions of molecular bonds. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, resulting in a unique spectrum that reveals the molecule's chemical architecture. This application note focuses on identifying the key functional groups within Methyl 2-(5-hydroxypyrimidin-2-yl)acetate: the hydroxyl (-OH), ester (C=O, C-O), and the pyrimidine ring system (C=C, C=N).

Foundational Principles: Correlating Structure with Spectra

The utility of FTIR spectroscopy lies in the direct relationship between the vibrational frequencies of covalent bonds and the functional groups they constitute.[3] The analysis of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate hinges on the identification of several key vibrational modes.

-

The Hydroxyl (-OH) Group: The O-H stretching vibration is highly characteristic. Due to hydrogen bonding, this absorption typically appears as a broad and strong band in the 3500-3200 cm⁻¹ region. This broadening is a direct consequence of the various hydrogen-bonding states the molecule can adopt in a solid or liquid sample, creating a continuum of absorption frequencies.

-

The Ester Functional Group (-COOCH₃): This group gives rise to some of the most intense and easily identifiable peaks in the spectrum.[4]

-

Carbonyl (C=O) Stretch: The C=O stretching vibration produces a very strong and sharp absorption band, typically found between 1750 and 1735 cm⁻¹ for saturated aliphatic esters.[5][6] Its high intensity is due to the large change in dipole moment during the vibration.

-

C-O Stretches: Esters also exhibit two distinct C-O stretching vibrations. These appear as strong bands in the 1300-1000 cm⁻¹ region and are sometimes referred to as the "Rule of Three" for esters (along with the C=O peak).[4]

-

-

The Pyrimidine Ring: As a heterocyclic aromatic system, the pyrimidine ring displays a series of characteristic vibrations.

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹.[7]

-

Ring C=C and C=N Stretches: These vibrations appear as a series of medium to sharp bands in the 1650-1450 cm⁻¹ region.[2][8] Their precise positions are sensitive to the substitution pattern on the ring.

-

-

Aliphatic C-H Bonds (-CH₂- and -CH₃): The methylene and methyl groups of the acetate moiety exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For its simplicity, speed, and minimal sample preparation, Attenuated Total Reflectance (ATR) is the recommended sampling technique for a solid powder like Methyl 2-(5-hydroxypyrimidin-2-yl)acetate.[9][10] The underlying principle involves an infrared beam passing through a high-refractive-index crystal (like diamond or zinc selenide), where it undergoes total internal reflection.[3][11] This creates an evanescent wave that penetrates a shallow depth into the sample placed in intimate contact with the crystal, allowing for the absorption spectrum to be measured.[11]

Materials and Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a single-reflection diamond ATR).

-

Sample: Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, in solid/powder form.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purging the sample compartment with dry air or nitrogen is recommended to minimize atmospheric H₂O and CO₂ interference.

-

ATR Crystal Cleaning (Self-Validation Step): This is a critical step to prevent cross-contamination. Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely. The cleanliness ensures that the collected spectrum is exclusively from the sample.[9]

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the instrument itself) and is automatically subtracted from the sample spectrum. This step is essential for data integrity, as it removes interfering signals from water vapor and carbon dioxide.

-

Sample Application: Place a small amount of the Methyl 2-(5-hydroxypyrimidin-2-yl)acetate powder onto the center of the ATR crystal. Only a few milligrams are needed.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is paramount for achieving a high-quality spectrum with strong signal intensity.[9][12] Poor contact will result in a weak, noisy spectrum.

-

Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio.

-

Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 2. Proper cleaning prevents carryover to subsequent analyses.[9]

Data Analysis and Interpretation Workflow

The interpretation of the resulting spectrum is a systematic process of correlating observed absorption bands with known functional group frequencies.

The Workflow

The process from sample to result can be visualized as a logical sequence.

Caption: Workflow for FTIR analysis using the ATR method.

Expected Vibrational Frequencies

The following table summarizes the expected absorption bands for Methyl 2-(5-hydroxypyrimidin-2-yl)acetate, providing a quantitative basis for spectral assignment.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch | 3000 - 2850 | Medium, Sharp |

| Ester Carbonyl (C=O) | C=O Stretch | 1750 - 1735 | Very Strong, Sharp |

| Pyrimidine Ring | C=C & C=N Stretches | 1650 - 1450 | Medium-Strong, Multiple Sharp Bands |

| Aliphatic C-H (-CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |

| Ester C-O | C-O Stretch (Asymmetric) | 1300 - 1200 | Strong, Sharp |

| Ester C-O | C-O Stretch (Symmetric) | 1150 - 1000 | Strong, Sharp |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Medium-Strong, Sharp |

Table References:[2][5][6][7][8]

Interpreting the Spectrum

-

High-Frequency Region (>2500 cm⁻¹): Begin by examining the region from 4000 to 2500 cm⁻¹. Look for a prominent, broad absorption band centered around 3300 cm⁻¹, which is the hallmark of the O-H group involved in hydrogen bonding. Also, identify the sharp peaks for aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches (just below 3000 cm⁻¹).[7]

-

Carbonyl Region (1900-1650 cm⁻¹): This region is dominated by the carbonyl group. An intense, sharp peak between 1750-1735 cm⁻¹ is definitive evidence of the ester's C=O bond.[6] Its presence is a primary confirmation of the ester functionality.

-

Double-Bond Region (1650-1450 cm⁻¹): Scan this area for a series of sharp, medium-intensity bands. These correspond to the C=C and C=N stretching vibrations within the pyrimidine ring, confirming the presence of the heterocyclic core.[2][8]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks, including the strong C-O stretching bands of the ester group (1300-1000 cm⁻¹) and various bending vibrations.[6] While individual peak assignment can be complex, the overall pattern in this region is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.

Conclusion

FTIR spectroscopy, particularly with the ATR sampling technique, provides a powerful and efficient method for the structural verification of Methyl 2-(5-hydroxypyrimidin-2-yl)acetate. By systematically analyzing the key regions of the infrared spectrum, researchers can rapidly confirm the presence of the critical hydroxyl, ester, and pyrimidine functional groups. The protocol described herein is designed to be robust and self-validating, ensuring high-quality, reproducible data essential for the rigorous demands of pharmaceutical research and development.

References

-

ResearchGate. (2025). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Available from: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available from: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]

-

YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available from: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

-

NIST. (n.d.). Acetic acid, methyl ester - NIST WebBook. Available from: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Available from: [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Available from: [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

ResearchGate. (2025). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Available from: [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Ester Compound A. Available from: [Link]

-

YouTube. (2018). Using the FT-IR: Solid & Liquid Samples. Available from: [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available from: [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of pyrimethamine (a), 2-hydroxypropyl- -cyclodextrin (b). Available from: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

-

Rocky Mountain Labs. (2026). How to Prepare Samples for FTIR Testing. Available from: [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Available from: [Link]

-

ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Available from: [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Available from: [Link]

-

ResearchGate. (n.d.). FTIR spectroscopic studies and DFT calculations on the binary solution of methyl acetate with m-xylene. Available from: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available from: [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]